2,5-Dioxaspiro[3.4]octan-7-ol
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Overview
Description
2,5-Dioxaspiro[34]octan-7-ol is a chemical compound with the molecular formula C6H10O3 It is characterized by a spirocyclic structure containing two oxygen atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxaspiro[3.4]octan-7-ol typically involves the reaction of diols with epoxides under acidic or basic conditions. One common method includes the use of a diol and an epoxide in the presence of a catalyst such as sulfuric acid or sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxaspiro[3.4]octan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of spirocyclic diols.
Substitution: Formation of spirocyclic halides or amines.
Scientific Research Applications
2,5-Dioxaspiro[3.4]octan-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxaspiro[3.4]octan-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure may interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxaspiro[3.4]octan-7-one: Similar structure but with a ketone group instead of a hydroxyl group.
5,8-Dioxaspiro[3.4]octan-2-ol: Similar spirocyclic structure with different positioning of oxygen atoms and hydroxyl group.
Uniqueness
2,5-Dioxaspiro[3.4]octan-7-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
2,5-Dioxaspiro[3.4]octan-7-ol, also known as 7-Methyl-2,5-dioxaspiro[3.4]octan-7-ol, is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula : C7H12O3
Molecular Weight : 144.17 g/mol
IUPAC Name : 7-methyl-2,5-dioxaspiro[3.4]octan-7-ol
Structure : The compound features a spirocyclic structure that contributes to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C7H12O3 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | 7-methyl-2,5-dioxaspiro[3.4]octan-7-ol |
InChI Key | LSYFYBVBDXYCAC-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the cyclization of suitable diols with ketones or aldehydes under acidic conditions. Common solvents used include dichloromethane and ethanol. In industrial applications, continuous flow synthesis methods are preferred for scalability and efficiency .
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various enzymes and receptors. This interaction can modulate enzyme activity and influence metabolic pathways, making it a candidate for further pharmacological exploration .
Case Studies
- Enzyme Interaction Studies : Research indicates that this compound can inhibit specific enzyme activities, which may have implications for drug development targeting metabolic disorders.
- Therapeutic Applications : Preliminary studies suggest potential therapeutic applications in treating conditions related to enzyme deficiencies or metabolic dysfunctions .
Research Findings
Recent investigations have focused on the compound's role in enzyme modulation:
- Inhibition Studies : In vitro assays demonstrated that this compound can inhibit certain laccases, which are enzymes involved in lignin degradation and bioremediation processes .
- Antioxidant Activity : The compound has shown promise in antioxidant assays, suggesting its potential utility in formulations aimed at oxidative stress-related conditions .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
2,5-Dioxaspiro[3.4]octan-7-one | Spirocyclic | Limited studies; less active than this compound |
2,5-Dioxaspiro[3.4]octan-6-one | Spirocyclic | Potentially similar but lacks specific methyl substitution |
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2,5-dioxaspiro[3.4]octan-7-ol |
InChI |
InChI=1S/C6H10O3/c7-5-1-6(9-2-5)3-8-4-6/h5,7H,1-4H2 |
InChI Key |
ZWUOQJUHBLHYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC12COC2)O |
Origin of Product |
United States |
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